(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile
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Overview
Description
(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method involves the condensation of benzimidazole derivatives with substituted benzaldehydes under basic conditions, followed by nitrile formation through dehydration reactions. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as piperidine or sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability. Reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitutions.
Major Products
Oxidation: Formation of benzimidazole oxides.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with altered properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, (E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to specific sites on proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid: A compound known for its role as a peroxisome proliferator-activated receptor agonist.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating metal ions.
Uniqueness
What sets (E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile apart is its unique combination of a benzimidazole ring and a dichlorophenyl group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O/c24-19-10-7-16(12-20(19)25)14-29-18-8-5-15(6-9-18)11-17(13-26)23-27-21-3-1-2-4-22(21)28-23/h1-12H,14H2,(H,27,28)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDPIIGSOCKOCG-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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